Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-methylphenyl)acetate
- Methyl 2-amino-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structure allows for specific interactions and applications that may not be achievable with other related compounds.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10H,12H2,1-3H3 |
InChI Key |
QIQNYXWFCRSJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)N)OC |
Origin of Product |
United States |
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